molecular formula C18H21NO2 B267225 N-(2-butoxyphenyl)-2-phenylacetamide

N-(2-butoxyphenyl)-2-phenylacetamide

Cat. No.: B267225
M. Wt: 283.4 g/mol
InChI Key: NTAIEMGLKWKUTD-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a butoxy group (-OC₄H₉) at the ortho position of the phenyl ring attached to the acetamide nitrogen.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-2-3-13-21-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)

InChI Key

NTAIEMGLKWKUTD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogues

The reactivity and applications of N-substituted 2-phenylacetamides depend on the electronic and steric effects of their substituents. Key comparisons include:

Table 1: Substituent Effects on Reactivity and Selectivity

Compound Substituent (Position) Electronic Effect N-Alkylation vs. O-Alkylation Ratio Preferred Catalysts Mechanism
N-(4-Nitrophenyl)-2-phenylacetamide -NO₂ (para) Electron-withdrawing (EWG) N/O = 1.16–9.30 TEBABr, TEABr Interfacial
N-(4-Chlorophenyl)-2-phenylacetamide -Cl (para) EWG Higher selectivity for N-product TEBABr Interfacial
N-(4-Methoxyphenyl)-2-phenylacetamide -OCH₃ (para) Electron-donating (EDG) Lower N/O ratio (data inferred) Not specified Extraction
N-(2-Butoxyphenyl)-2-phenylacetamide -OC₄H₉ (ortho) EDG + Steric hindrance Likely reduced N-selectivity* TEABr/TEBABr (hypothesized) Extraction/Interfacial*

*Inferred based on steric and electronic profiles. Butoxy’s EDG nature may reduce nucleophilicity compared to EWGs, while steric bulk could hinder interfacial mechanisms .

Reactivity in Phase-Transfer Catalyzed Alkylation

N-Substituted 2-phenylacetamides undergo benzylation under phase-transfer catalysis (PTC). Key findings:

  • Nitro and Chloro Substituents : Enhance reactivity due to EWGs increasing the electrophilicity of the amide nitrogen. For example, N-(4-nitrophenyl)-2-phenylacetamide exhibits higher N-alkylation yields (up to 90%) with TEABr or TEBABr as catalysts .
  • Methoxy and Butoxy Substituents : EDGs reduce reactivity. Methoxy derivatives favor O-alkylation under PTC conditions, suggesting this compound may follow similar trends .
  • Steric Effects : Ortho-substituted derivatives (e.g., butoxy at C2) likely experience steric hindrance, reducing reaction rates compared to para-substituted analogues .

Table 2: Catalytic Efficiency in Benzylation Reactions

Compound Catalyst Temperature (°C) Solvent N-Product Yield (%)
N-(4-Nitrophenyl)-2-phenylacetamide TEBABr 50 Toluene 89.5
N-Phenyl-2-phenylacetamide TEABr 70 Toluene 78.2
N-(4-Chlorophenyl)-2-phenylacetamide TEBABr 50 Toluene 85.0
This compound* TEABr 60 Toluene ~65 (estimated)

*Estimated based on EDG and steric effects.

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